N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18,10-11-6-2-1-3-7-11)16-14-15-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFQOJRDCZDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 2-aminobenzothiazole with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives exhibit activity against a range of pathogens including bacteria and fungi. For instance, derivatives of benzothiazole have shown efficacy against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies have demonstrated that benzothiazole compounds possess anticancer activities. A notable study reported the synthesis of various benzothiazole derivatives which exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells . The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer progression.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It is particularly noted for modulating protein kinase activity, which is crucial in regulating cellular functions such as proliferation and survival. This modulation can be beneficial in treating diseases characterized by abnormal cell growth, including various cancers .
Biological Applications
Anti-inflammatory Effects
Research has identified certain benzothiazole derivatives as having anti-inflammatory properties. These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .
Antiviral Activity
Some studies have highlighted the antiviral potential of benzothiazole derivatives. For example, specific compounds have been shown to exhibit activity against HIV-1, suggesting their utility in developing antiviral therapies .
Materials Science
Synthesis of New Materials
this compound is utilized in synthesizing new materials with specific electronic or optical properties. This application is significant in developing advanced materials for electronics and photonics .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Activity
In a study investigating the antibacterial properties of benzothiazole derivatives, this compound was synthesized and tested against various bacterial strains. The results indicated significant inhibition of bacterial growth, highlighting its potential as a new class of antibiotics.
Case Study 2: Anticancer Research
A series of experiments were conducted to evaluate the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The target compound is structurally analogous to several sulfonamide- and benzothiazole-based derivatives. Key differences lie in the substituents on the benzene ring and the presence of functional groups, which influence molecular interactions and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent/R-Group | Key Structural Features |
|---|---|---|
| N-(1,3-Benzothiazol-2-yl)-1-phenylmethanesulfonamide | Phenylmethyl (CH₂C₆H₅) | Benzothiazole + sulfonamide; no halogen |
| N-(1,3-Benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide | 4-Fluorophenyl | Halogen (F) + hydrazide linker |
| 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | Benzothiazolylsulfanyl | Sulfanyl (S–) group + ketone |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | N,O-Bidentate directing group | Hydroxy and methyl groups for metal coordination |
Supramolecular Interactions and Crystal Packing
The benzothiazole core and sulfonamide group facilitate diverse intermolecular interactions:
- Target Compound : Lacks halogen atoms but engages in N–H···N(thiazole) hydrogen bonds and π-π stacking between aromatic rings, stabilizing its crystal lattice .
- Halogenated Analogs (e.g., X = F, Cl, Br) : Exhibit additional halogen-based interactions (C–X···π, X···N), enhancing lattice energy and packing efficiency. For example, the 4-fluoro derivative forms N–H(hydrazinyl)···N(thiazole) and F···π interactions .
- Sulfanyl Derivatives: The sulfanyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone participates in S···π interactions, influencing reactivity as a β-keto-sulfone intermediate .
Table 2: Dominant Intermolecular Interactions
| Compound Type | Key Interactions | Lattice Energy Contribution |
|---|---|---|
| Target Compound | N–H···N, π-π stacking | Moderate (~60–80 kJ/mol) |
| 4-Halobenzenesulfonylhydrazides | N–H···N, N–H···O, X···π (X = F, Cl, Br) | High (>100 kJ/mol) |
| Sulfanyl Derivatives | S···π, C–H···O | Moderate (~70 kJ/mol) |
Functional and Application-Based Comparison
Pharmacological Potential
- Target Compound : The phenylmethyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to polar halogenated analogs. This property is advantageous in CNS-targeting drugs .
- Halogenated Derivatives : Fluorine and chlorine atoms improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in antimicrobial agents .
- Benzimidazole Analogs: Compounds like 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide exhibit antitumor activity, suggesting benzothiazole-sulfonamide hybrids may share similar mechanisms .
Material Science and Catalysis
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide, a compound in the benzothiazole family, has garnered significant attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
Chemical Structure : this compound is characterized by a benzothiazole ring fused with a phenylmethanesulfonamide moiety. This unique structure contributes to its biological activity.
Properties : The compound is known for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a subject of interest in medicinal chemistry and pharmacology .
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it has been shown to inhibit protoporphyrinogen oxidase (PPO), which is a target for herbicides and has implications in cancer treatment .
- Cell Signaling Modulation : It affects various signaling pathways, including those related to neuroprotection and inflammation. Studies indicate that it can modulate the release of cytokines in microglial cells, impacting neuroinflammatory responses .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, showing significant inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values are critical for determining its effectiveness against specific strains.
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. It exhibits cytotoxic effects on different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Key findings include:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 3.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 4.5 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to activate survival pathways in neuronal cells exposed to toxic agents, indicating its potential for treating conditions like Parkinson's disease .
Study 2: Anti-inflammatory Properties
In another study, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells. Results showed significant reduction in cytokine levels, supporting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzothiazole derivatives regarding their biological activities:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| 2-Aminobenzothiazole | Antimicrobial | Effective against Gram-positive bacteria |
| 6-Chlorobenzothiazole | Anticancer | Induces apoptosis in leukemia cells |
| N-(6-methylbenzothiazol-2-yl) | Herbicidal | PPO inhibition with K(i) values < 10 µM |
This comparison highlights the unique properties and potential applications of this compound within the broader context of benzothiazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling 1-phenylmethanesulfonyl chloride with 2-aminobenzothiazole derivatives under basic conditions (e.g., using triethylamine in anhydrous THF). Intermediates are characterized via multinuclear NMR (e.g., H, C), IR spectroscopy (to confirm sulfonamide C=O and S=O stretches), and elemental analysis for purity validation .
- Example Table :
| Step | Reagents/Conditions | Characterization Techniques | Yield (%) |
|---|---|---|---|
| 1 | 2-aminobenzothiazole + 1-phenylmethanesulfonyl chloride, THF, EtN, 0°C → RT | IR (1670 cm, S=O), H NMR (δ 7.2–8.1 ppm, aromatic) | 75–85% |
Q. How is the crystal structure of this compound resolved, and which software is commonly used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is standard for small-molecule crystallography. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or PLATON .
Q. What spectroscopic techniques are critical for confirming the sulfonamide functional group?
- Methodology :
- IR Spectroscopy : Peaks at ~1320–1160 cm (asymmetric and symmetric S=O stretching).
- NMR : H NMR shows aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10–11 ppm, broad if present). C NMR confirms sulfonamide C-SO (δ ~135–140 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodology : Discrepancies (e.g., NH proton absence in NMR due to tautomerism) are addressed via:
- Dynamic NMR to detect proton exchange.
- DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria.
- Validation tools : CheckCIF/PLATON for crystallographic data integrity .
Q. What strategies optimize the compound’s biological activity through structural modifications?
- Methodology :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance binding to target proteins (e.g., 12-lipoxygenase inhibitors).
- Docking Simulations : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., 12-LOX for anti-inflammatory applications) .
- Example Modification :
| Derivative | Substituent | Bioactivity (IC) |
|---|---|---|
| Parent | None | 12-LOX IC = 1.2 µM |
| 4-NO | -NO | IC = 0.8 µM (hypothetical) |
Q. How can researchers address challenges in crystallizing N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide due to polymorphism?
- Methodology :
- Solvent Screening : Use high-throughput crystallization trials (e.g., vapor diffusion with DMF/EtOH mixtures).
- Thermal Analysis : DSC/TGA to identify stable polymorphs.
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands for handling non-merohedral twinning .
Q. What computational methods validate experimental spectroscopic data for this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare theoretical IR/NMR with experimental data.
- UV-Vis Analysis : TD-DFT to predict electronic transitions (λ) and compare with experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
